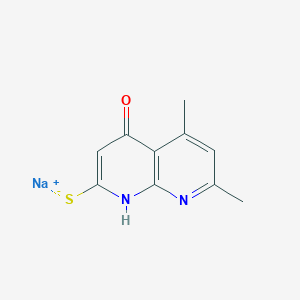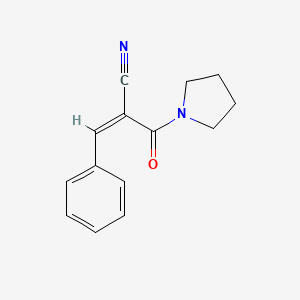
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as CR8, and it has been found to have several applications in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been found to have several applications in scientific research. It has been used as a potent inhibitor of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. This compound has also been found to have anti-inflammatory effects, and it has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide involves its inhibition of CDKs. CDKs are enzymes that regulate the progression of the cell cycle, and their dysregulation has been implicated in the development of cancer. By inhibiting CDKs, (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide can prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of retinoblastoma protein (Rb), which is a key regulator of the cell cycle. This inhibition prevents the progression of the cell cycle and can lead to the apoptosis of cancer cells. Additionally, (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been found to have anti-inflammatory effects, which may be due to its ability to inhibit CDKs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide in lab experiments is its potent inhibition of CDKs. This makes it a useful tool for studying the cell cycle and the regulation of CDKs. However, one limitation of using this compound is that it may have off-target effects, which could lead to unintended consequences in experiments.
Orientations Futures
There are several future directions for the study of (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide. One direction is the development of more potent CDK inhibitors based on this compound. Another direction is the study of the anti-inflammatory effects of (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide, and its potential use as a treatment for inflammatory diseases. Additionally, the use of (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide in combination with other drugs for cancer treatment could also be explored.
Conclusion:
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide is a chemical compound that has several applications in scientific research. Its potent inhibition of CDKs makes it a useful tool for studying the cell cycle and the regulation of CDKs. Additionally, its anti-inflammatory effects make it a potential treatment for inflammatory diseases. While there are limitations to its use in lab experiments, the future directions for the study of this compound are promising, and it could have significant implications for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide involves several steps. The first step is the synthesis of 2,4-dimethoxybenzaldehyde, which is then reacted with malononitrile to form 2,4-dimethoxyphenylacetonitrile. This compound is then reacted with iodobenzene to form (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3/c1-23-14-8-7-12(17(10-14)24-2)9-13(11-20)18(22)21-16-6-4-3-5-15(16)19/h3-10H,1-2H3,(H,21,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLJSLHQMKKWQC-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide](/img/structure/B7466735.png)
![1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile](/img/structure/B7466739.png)
![(Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466745.png)

![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466765.png)
![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466772.png)
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7466780.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466785.png)


![[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466805.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466826.png)
![(2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466828.png)